molecular formula C23H18ClN3O2 B2445178 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 932321-05-6

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2445178
CAS No.: 932321-05-6
M. Wt: 403.87
InChI Key: LGVJACMMIFBHIQ-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-7-10-18(11-8-15)25-21(28)14-27-20-12-9-17(24)13-19(20)22(26-23(27)29)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJACMMIFBHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Substitution: The p-tolyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The aromatic rings in the quinazolinone core undergo electrophilic substitution reactions. The electron-rich benzene ring (due to the adjacent oxygen and nitrogen atoms) is particularly reactive.

Reaction TypeReagents/ConditionsProductKey Observations
NitrationHNO₃, H₂SO₄, 0–5°CNitro derivatives at C-5 or C-7 positionsRegioselectivity influenced by the chloro group’s electron-withdrawing effect.
SulfonationH₂SO₄, SO₃, 50°CSulfonic acid derivativesPredominantly occurs on the phenyl ring attached to C-4.

Nucleophilic Substitution

The chloro group at C-6 participates in nucleophilic substitution reactions, enabling functionalization.

Reaction TypeReagents/ConditionsProductKey Observations
AminolysisNH₃ (aq.), EtOH, reflux6-Amino derivativeRequires prolonged heating (12–24 h).
MethoxylationNaOMe, DMF, 80°C6-Methoxy derivativeHigher yields achieved with phase-transfer catalysts.

Oxidation and Reduction

The dihydroquinazolinone ring and carbonyl groups are redox-active sites.

Reaction TypeReagents/ConditionsProductKey Observations
OxidationKMnO₄, H₂O, 100°CQuinazoline-2,4-dioneComplete oxidation of the dihydro ring observed.
ReductionLiAlH₄, THF, 0°CSecondary alcoholSelective reduction of the acetamide carbonyl group.

Amide Hydrolysis

The acetamide side chain undergoes hydrolysis under acidic or basic conditions.

ConditionsReagentsProductKey Observations
AcidicHCl (6M), refluxCarboxylic acid derivativeRequires 6–8 h for complete conversion.
BasicNaOH (10%), EtOH, 70°CSodium carboxylateFaster kinetics compared to acidic hydrolysis.

Michael Addition

The α,β-unsaturated ketone (if formed via oxidation) participates in Michael additions.

Reaction TypeReagents/ConditionsProductKey Observations
Thiol additionHSCH₂CO₂Et, Et₃N, CHCl₃Thioether adductChemoselective S-alkylation observed .

Complexation with Metal Ions

The carbonyl and amide groups act as ligands for metal ions.

Metal SaltConditionsComplex TypeKey Observations
CuCl₂EtOH, RTOctahedral Cu(II) complexEnhanced stability in polar solvents.

Analytical Methods

Reactions are monitored using:

  • TLC : Silica gel plates with UV detection.

  • NMR : 1H^1H and 13C^{13}C spectra confirm substitution patterns.

  • MS : High-resolution MS validates molecular weights .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, in vitro studies have shown that modifications to the structure can enhance apoptotic activity, making them promising candidates for anticancer drug development. Notably, derivatives have been tested against A549 (lung), MCF7 (breast), PC3 (prostate), and DU145 (prostate) cancer cell lines, with some compounds displaying IC50 values as low as 0.07 μM, indicating potent activity compared to standard treatments like Etoposide .

Antiviral Properties

The potential antiviral applications of quinazolinone derivatives are also under investigation. Some studies suggest that modifications to the structure can lead to enhanced efficacy against viral infections, making these compounds valuable in the development of new antiviral agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in cancer progression. It has shown promise in binding to targets such as epidermal growth factor receptor (EGFR) and dihydrofolate reductase, which are critical in the treatment of various cancers .

Synthesis and Modifications

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methylphenyl)acetamide involves multiple steps that require precise control over reaction conditions to optimize yield and purity. Techniques such as continuous flow reactors may be employed to enhance scalability for industrial applications.

Case Studies

  • Cytotoxicity Study :
    • Objective : Evaluate the anticancer potential.
    • Method : MTT assay on various human cancer cell lines.
    • Results : Certain derivatives displayed significant cytotoxicity with IC50 values ranging from 0.07 μM to 10.8 μM .
  • Antiviral Activity :
    • Objective : Assess antiviral efficacy.
    • Method : Comparative analysis against standard antiviral agents.
    • Results : Some derivatives showed superior activity compared to traditional antiviral medications like ribavirin .
  • Enzyme Binding Affinity :
    • Objective : Investigate enzyme inhibition.
    • Method : Molecular docking studies.
    • Results : High binding affinity observed with key enzymes related to cancer progression, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4(3H)-one: Lacks the chlorine and acetamide groups.

    6-chloro-2-phenylquinazolin-4(3H)-one: Similar structure but without the acetamide group.

    N-(p-tolyl)acetamide: Lacks the quinazoline core.

Uniqueness

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methylphenyl)acetamide is unique due to the combination of the quinazoline core, the chlorine atom, and the acetamide group. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic organic molecule belonging to the quinazolinone class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in cancer therapy and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula for this compound is C22H19ClN2O2C_{22}H_{19}ClN_2O_2, with a molecular weight of 407.83 g/mol. The structure includes a quinazolinone core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC22H19ClN2O2
Molecular Weight407.83 g/mol
CAS Number932530-55-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions, including temperature and solvent choice. Various reagents such as potassium permanganate may be used for oxidation reactions. The synthetic route aims to optimize yield and purity while adhering to principles of green chemistry.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Study:
A study evaluated the cytotoxic effects of several quinazoline derivatives on lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cell lines. The results demonstrated that these compounds effectively reduced cell viability at low micromolar concentrations, suggesting their potential as therapeutic agents against cancer .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications. Some synthesized quinazoline derivatives have been reported to exhibit significant analgesic and anti-inflammatory effects, outperforming standard reference drugs like aspirin in certain assays.

Mechanism of Action:
The mechanism through which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors associated with inflammatory pathways or tumor growth. For example, docking studies suggest that these compounds can effectively bind to targets involved in the signaling pathways relevant to inflammation and cancer progression .

Comparative Analysis with Other Quinazoline Derivatives

To better understand the unique properties of This compound , a comparison with other related compounds is essential.

Compound NameKey FeaturesBiological Activity
2-(6-Chloroquinazolinone)Lacks acetamide groupModerate anticancer activity
3-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethylthio]quinazolinoneBroad-spectrum antitumor activityHigh cytotoxicity against multiple cell lines
N-(4-Methylphenyl)acetamideLacks quinazoline coreLimited biological activity

Q & A

Basic: What are the established synthetic routes for 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methylphenyl)acetamide?

Answer:
The compound is synthesized via multi-step reactions, often starting with functionalized quinazolinone intermediates. A common approach involves:

Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 1,2-dihydroquinazolin-2-one scaffold .

Chlorination : Introduction of the chloro group at the 6-position using POCl₃ or other chlorinating agents.

Acetamide Substituent Addition : Coupling the quinazolinone intermediate with 4-methylphenylacetic acid derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Key Validation : Intermediate purity is confirmed via HPLC (>95%) and NMR (e.g., absence of unreacted starting materials in 1H^1H-NMR spectra) .

Advanced: How can structural ambiguities in the quinazolinone-acetamide hybrid be resolved using crystallographic methods?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties:

Crystal Growth : Recrystallize the compound in ethanol/water mixtures to obtain high-quality crystals suitable for SC-XRD .

Data Collection and Refinement : Use SHELX software (e.g., SHELXL) for structure solution and refinement. Key parameters include R-factor (<0.05) and bond-length/angle deviations (<0.01 Å and <1°, respectively) .

Torsional Analysis : Examine dihedral angles between the quinazolinone core and acetamide side chain to confirm conformational stability .

Basic: What analytical techniques are recommended for assessing purity and stability?

Answer:

  • HPLC-PDA : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) using a C18 column and acetonitrile/water gradient .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to detect impurities (<0.5%) and verify structural integrity .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion within 5 ppm error) .

Advanced: How to address contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from assay variability or compound degradation. Mitigation strategies include:

Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1% v/v) .

Stability Profiling : Pre-screen compound stability in assay buffers (pH 7.4, 37°C) via LC-MS to rule out decomposition artifacts .

Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent experiments with p-value <0.05 (ANOVA) .

Advanced: What methodologies are used to study the compound’s mechanism of action in enzymatic systems?

Answer:

Kinetic Assays : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots under varying substrate concentrations .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to enzymes like kinases or proteases .

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning of active-site residues) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential respiratory irritants (e.g., chlorinated intermediates) .
  • Waste Disposal : Collect acetonitrile/DMSO waste in halogenated solvent containers for incineration .

Advanced: How to design a study evaluating environmental persistence and ecotoxicity?

Answer:

Environmental Fate Analysis :

  • Hydrolysis : Incubate compound in pH 4–9 buffers (25–50°C) and monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using first-order kinetics .

Ecotoxicity Testing :

  • Algal Growth Inhibition (OECD 201) : Measure EC₅₀ in Pseudokirchneriella subcapitata .
  • Daphnia magna Acute Toxicity (OECD 202) : 48-hour immobilization assay .

Advanced: What computational approaches predict metabolic pathways and metabolite identification?

Answer:

In Silico Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) or GLORYx to simulate Phase I/II metabolism .

In Vitro Validation :

  • Microsomal Incubations : Human liver microsomes (HLM) + NADPH, analyzed via UPLC-QTOF-MS .
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4 with midazolam) to assess isoform-specific interactions .

Advanced: How to optimize pharmacological properties through structural modifications?

Answer:

SAR Studies :

  • Replace the 4-methylphenyl group with electron-deficient aryl rings to enhance target affinity .
  • Introduce polar substituents (e.g., -OH, -SO₂NH₂) to improve aqueous solubility .

Pharmacokinetic Modeling :

  • Predict logP and bioavailability using QikProp (Schrödinger) .
  • Validate in vivo via rat PK studies (IV/PO dosing, plasma LC-MS/MS analysis) .

Basic: What are the best practices for long-term storage?

Answer:

  • Conditions : Store at -20°C in amber vials under argon to prevent oxidation/hydrolysis .
  • Stability Monitoring : Re-analyze purity every 6 months via HPLC; discard if degradation exceeds 5% .

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